(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes cyano, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenamide Backbone: This step involves the reaction of a suitable aldehyde with a nitrile to form the propenamide backbone.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE: shares similarities with other propenamide derivatives, such as:
Uniqueness
The presence of both cyano and nitro groups in (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE imparts unique electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C19H17N3O6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17N3O6/c1-26-14-7-8-15(16(10-14)22(24)25)21-19(23)13(11-20)9-12-5-4-6-17(27-2)18(12)28-3/h4-10H,1-3H3,(H,21,23)/b13-9+ |
InChI Key |
MEUKUMJHFKRKHR-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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